Carboxy-PEG5-sulfonic acid
Overview
Description
Carboxy-PEG5-sulfonic acid is a non-cleavable linker for bio-conjugation . It contains a SO3H group and a COOH/Carboxylic Acid group linked through a linear PEG chain .
Synthesis Analysis
Carboxy-PEG5-sulfonic acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU .Molecular Structure Analysis
The molecular weight of Carboxy-PEG5-sulfonic acid is 374.4 g/mol . It contains a total of 49 bonds, including 23 non-H bonds, 3 multiple bonds, 18 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, 5 ethers (aliphatic), and 1 sulfonic .Chemical Reactions Analysis
The terminal carboxylic acid of Carboxy-PEG5-sulfonic acid can participate in reactions with primary amines in the presence of activators such as EDC and HATU . Sulfonic acid can undergo esterification, halogenation, and replacement reactions .Physical And Chemical Properties Analysis
Carboxy-PEG5-sulfonic acid has a molecular weight of 374.4 g/mol . It is soluble in DMSO and water . It should be stored at -20°C .Scientific Research Applications
Interpolymer Associations
Carboxy-PEG5-sulfonic acid is involved in interpolymer associations. In a study, the interaction between acrylic acid (AA) copolymers and poly(ethylene glycol) (PEG) was examined. The AA copolymers contained carboxylate, sulfonate, or isopropylamide groups. Their association with PEG, via interpolymer hydrogen bonding, led to the formation of compact aggregates (Bokias, Staikos, Iliopoulos, & Audebert, 1994).
Antiviral Potential in Synthesis
Carboxy-PEG5-sulfonic acid derivatives have been utilized in the synthesis of compounds with antiviral properties. Polyethyleneglycol bound sulfonic acid (PEG-OSO3H), a modified polyethylene glycol, was used as a catalyst in synthesizing 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes, which showed significant anti-viral activity (Naidu et al., 2012).
Catalyst in Organic Synthesis
PEG-bound sulfonic acid has been proven effective as a catalyst in organic synthesis. For instance, it showed good catalytic activity and recyclability in the synthesis of 3,4-dihydropyrimidinones via the Biginelli reaction (Quan et al., 2009).
Membrane Formation and Properties
In membrane technology, sulfonated materials like Carboxy-PEG5-sulfonic acid are used due to their high electrical conductivity and good chemical stability. A study explored the effects of polyethylene glycol on the formation and properties of hydrophilic sulfonated polyphenylenesulfone (sPPSU) membranes (Feng et al., 2017).
Biomass Dehydration
Polymer bound sulfonic acid (PEG-OSO3H) has been active in the dehydration of biomass to furfural, a process crucial in biofuel production. This catalyst is mild, non-volatile, and can be recycled multiple times without significant leaching of –OSO3H groups (Zhang et al., 2014).
Radiation Treatment of Acidic Waste
In the treatment of acidic radioactive waste, a mixture containing polyethylene glycol and other components has been used for the recovery of cesium, strontium, lanthanides, and actinides (Romanovskiy et al., 2001).
Versatile Agents in PET Probe Construction
Carboxy-PEG5-sulfonic acid derivatives have been employed in the construction of PET probes. For example, 18F-labeled vinyl sulfones provided a versatile platform for PET probe construction, demonstrating the potential in biomedical research (Zhang et al., 2020).
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-(2-sulfoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O10S/c14-13(15)1-2-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24(16,17)18/h1-12H2,(H,14,15)(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDKCHNWPCUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCS(=O)(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167331 | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carboxy-PEG5-sulfonic acid | |
CAS RN |
1817735-38-8 | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[(14-sulfo-3,6,9,12-tetraoxatetradec-1-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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